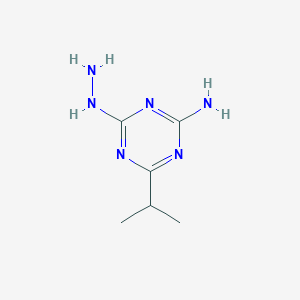

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine

描述

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a triazine derivative characterized by a hydrazino group (-NH-NH₂) at position 4 and an isopropyl substituent at position 5. Triazine derivatives are known for their structural versatility, enabling diverse applications in pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with hydrazine hydrate and isopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or propan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution can introduce different functional groups into the triazine ring.

科学研究应用

Chemistry

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new materials and chemical processes.

Biology

The compound shows promise in biological applications:

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes critical for cancer cell proliferation, such as DNA topoisomerase IIα and carbonic anhydrases .

- Anticancer Activity : In vitro studies indicate cytotoxic effects against cancer cell lines (e.g., A549, MCF-7) with significant IC50 values .

Medicine

Ongoing research is exploring its therapeutic potential:

- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens.

- CNS Disorders : Its ability to bind to receptors relevant in central nervous system disorders suggests potential applications beyond oncology .

Case Studies

作用机制

The mechanism by which 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

相似化合物的比较

Structural Analogues and Substituent Effects

Triazin-2-amines exhibit varied biological and physicochemical properties depending on substituents at positions 4 and 6. Below is a comparative analysis of key analogues:

Key Observations:

- Hydrazino vs. Piperazine derivatives, however, demonstrate superior CNS penetration due to balanced lipophilicity and basicity .

- Isopropyl vs. Aryl/Chloro Substituents : The isopropyl group at position 6 (as in the target compound) likely increases steric bulk and hydrophobicity compared to aryl or chloro substituents. This could reduce solubility but enhance membrane permeability .

Pharmacological and Pharmacokinetic Profiles

2.2.1. Receptor Binding and Selectivity

- 5-HT6 Receptor Antagonists: Compound 2 (2,3-dichlorophenoxypropyl substituent) exhibits nanomolar affinity for 5-HT6 receptors (Kᵢ = 2.1 nM) and selectivity over 5-HT2A/7 receptors . The hydrazino group in the target compound may lack the electron-withdrawing chlorine atoms critical for 5-HT6 binding, suggesting divergent therapeutic applications.

- Anticancer Activity: Chlorophenyl-substituted triazines (e.g., 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine) show potent antileukemic activity, likely due to DNA intercalation or kinase inhibition . The hydrazino group’s redox activity could offer alternative mechanisms, such as reactive oxygen species (ROS) generation.

2.2.2. ADMET and Pharmacokinetics

- Brain Penetration: Compound 3 (phenoxypropyl substituent) achieves higher initial brain concentrations (Tmax = 30 min) than Compound 2, attributed to reduced steric hindrance . The isopropyl group in the target compound may similarly enhance blood-brain barrier permeability compared to bulkier substituents.

- Metabolic Stability: Piperazine derivatives (e.g., Compound 2) show moderate hepatic stability (t₁/₂ = 4.2 h in human microsomes), whereas methylthio groups (e.g., 4-(methylthio)-6-piperidino-1,3,5-triazin-2-amine) may undergo rapid sulfoxidation, reducing bioavailability . The hydrazino group’s susceptibility to oxidation could further limit metabolic stability.

生物活性

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. This structure contributes to its reactivity and biological activity.

The biological activity of this compound stems from its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor for several enzymes involved in cancer progression and cellular metabolism. For instance, it exhibits inhibitory effects on DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating potent anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines .

- Receptor Binding : The compound's structure allows it to bind effectively to receptors relevant in central nervous system disorders and inflammation. This binding capability suggests a broader therapeutic application beyond oncology .

Table 1: Biological Activity Summary

Notable Research Findings

In a study examining N2,6-substituted triazine derivatives, it was found that these compounds could significantly inhibit key enzymes related to cancer and inflammation. The research highlighted the versatility of the triazine scaffold in developing new therapeutic agents targeting specific pathways involved in tumor growth and metastasis .

Additionally, another study revealed that the hydrazinyl group in compounds like this compound can be oxidized to form reactive intermediates that may enhance their biological activity through increased binding affinity to target proteins .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of nitriles with hydrazine derivatives under controlled conditions. For example, intermediate triazines can be functionalized via nucleophilic substitution at the 4- and 6-positions . Purity is confirmed using HPLC (>95%) and structural validation via / NMR (e.g., hydrazino protons at δ 4.5–5.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and IR spectroscopy (N–H stretches at 3300–3500 cm) . Elemental analysis (C, H, N within ±0.3% of theoretical values) is also critical .

Q. How can researchers assess the bioactivity of this compound in preliminary studies?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors of interest. For triazine derivatives, common protocols include:

- Enzyme Inhibition : Measure IC values using spectrophotometric assays (e.g., acetylcholinesterase inhibition at λ = 412 nm) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HL-60 leukemia cells), with positive controls (e.g., doxorubicin) and triplicates for statistical validity .

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets .

Advanced Research Questions

Q. What strategies optimize synthetic pathways for higher yield and scalability?

- Methodological Answer :

- Green Chemistry : Replace traditional solvents with ionic liquids or use solvent-free conditions to reduce waste and improve atom economy (e.g., solvent-free cyclocondensation achieves >80% yield) .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for regioselective hydrazino group introduction .

- One-Pot Synthesis : Combine nitrile trimerization with hydrazine substitution to minimize intermediate isolation steps .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use -labeled hydrazine to track reaction pathways via NMR .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and reaction energetics (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or LC-MS to identify rate-determining steps .

Q. How do structural modifications impact bioactivity?

- Methodological Answer : Conduct a 3D-QSAR study using analogs with varied substituents (e.g., aryl, alkyl, or heterocyclic groups). For example:

| Substituent (Position 6) | IC (μM) | LogP |

|---|---|---|

| Isopropyl | 12.5 | 2.1 |

| Adamantyl | 8.3 | 3.4 |

| 4-Fluorophenyl | 15.8 | 2.8 |

| Results from such studies reveal that bulky substituents (e.g., adamantyl) enhance target binding via hydrophobic interactions . |

Q. How can computational tools accelerate the design of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., EGFR kinase).

- ADMET Prediction : Apply SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., reduce LogP for better solubility) .

- Reaction Path Search : Implement the AFIR method in the GRRM17 software to explore feasible reaction pathways computationally before lab validation .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, cell lines) to identify trends.

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, assay temperature) to minimize variability .

- Cross-Validation : Use orthogonal assays (e.g., SPR and ITC for binding studies) to confirm results .

属性

IUPAC Name |

4-hydrazinyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c1-3(2)4-9-5(7)11-6(10-4)12-8/h3H,8H2,1-2H3,(H3,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORMFCIHHJPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381943 | |

| Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-77-0 | |

| Record name | 4-Hydrazinyl-6-(1-methylethyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。